Cas no 2228132-72-5 (methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate)
methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate
- EN300-1744605
- 2228132-72-5
-
- Inchi: 1S/C13H18FNO2/c1-8-6-5-7-9(14)10(8)13(2,3)11(15)12(16)17-4/h5-7,11H,15H2,1-4H3
- InChI Key: XDICIVMECKHHBE-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(C)=C1C(C)(C)C(C(=O)OC)N
Computed Properties
- Exact Mass: 239.13215698g/mol
- Monoisotopic Mass: 239.13215698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 52.3Ų
methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1744605-1g |
methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate |
2228132-72-5 | 1g |
$1500.0 | 2023-09-20 | ||
| Enamine | EN300-1744605-5g |
methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate |
2228132-72-5 | 5g |
$4349.0 | 2023-09-20 | ||
| Enamine | EN300-1744605-10g |
methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate |
2228132-72-5 | 10g |
$6450.0 | 2023-09-20 | ||
| Enamine | EN300-1744605-0.05g |
methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate |
2228132-72-5 | 0.05g |
$1261.0 | 2023-09-20 | ||
| Enamine | EN300-1744605-0.1g |
methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate |
2228132-72-5 | 0.1g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1744605-0.25g |
methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate |
2228132-72-5 | 0.25g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1744605-0.5g |
methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate |
2228132-72-5 | 0.5g |
$1440.0 | 2023-09-20 | ||
| Enamine | EN300-1744605-1.0g |
methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate |
2228132-72-5 | 1g |
$1500.0 | 2023-06-03 | ||
| Enamine | EN300-1744605-2.5g |
methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate |
2228132-72-5 | 2.5g |
$2940.0 | 2023-09-20 | ||
| Enamine | EN300-1744605-5.0g |
methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate |
2228132-72-5 | 5g |
$4349.0 | 2023-06-03 |
methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate
Professional Introduction to Methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate (CAS No. 2228132-72-5)
Methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate, with the CAS number 2228132-72-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit intriguing pharmacological properties, making it a subject of extensive research and development. The unique structural features of this molecule, particularly its fluoro and methyl substituents, contribute to its distinct chemical behavior and potential biological activity.
The molecular structure of Methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate consists of a butanoate backbone modified with an amino group at the second carbon and a phenyl ring at the third carbon. The phenyl ring is further substituted with a fluoro atom at the second position and a methyl group at the sixth position. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, which are critical for its interaction with biological targets.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. Methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate has emerged as a promising candidate in this context due to its ability to interact with specific enzymes and receptors. For instance, studies have suggested that this compound may exhibit inhibitory effects on certain kinases, which are key players in signal transduction pathways involved in cancer and inflammation.
The presence of the fluoro substituent in the molecule is particularly noteworthy, as fluorine atoms are known to enhance metabolic stability and binding affinity in many drug candidates. The methyl groups contribute to the steric environment around the active site, potentially influencing the compound's selectivity and efficacy. These structural features make Methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate a valuable scaffold for further derivatization and optimization.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of molecules like Methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate with greater accuracy. Molecular docking studies have revealed that this compound can bind effectively to several target proteins, suggesting its potential as an inhibitor or modulator. These computational insights have guided experimental efforts, leading to more targeted synthesis and testing.
The synthesis of Methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been instrumental in constructing the complex framework of this molecule. These synthetic strategies not only enhance efficiency but also allow for the introduction of additional functional groups, expanding the chemical space for exploration.
In addition to its pharmacological potential, Methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate has shown promise in preclinical studies as a tool for understanding disease mechanisms. By interacting with specific biological targets, this compound can help elucidate pathways that are relevant to conditions such as neurodegenerative disorders and metabolic diseases. Such insights are crucial for developing novel therapeutic strategies that address unmet medical needs.
The development of new drugs is often a lengthy and complex process, requiring extensive characterization at multiple stages. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are essential for confirming the identity and purity of Methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate. These methods provide detailed information about the molecular structure and conformation, which are critical for understanding its behavior in biological systems.
The role of computational modeling in drug discovery cannot be overstated. Molecular dynamics simulations have been used to study the interactions between Methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate and its targets at an atomic level. These simulations help predict how changes in the molecule's structure can affect its binding affinity and selectivity. Such computational approaches complement experimental work by providing rapid screening of virtual libraries, thereby accelerating the drug discovery process.
The future prospects for Methyl 2-amino-3-(2-fluoro-6-methylphenyl)-3-methylbutanoate are promising, with ongoing research aimed at exploring its full potential in therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical reality. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists are poised to unlock new possibilities for treating complex diseases.
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